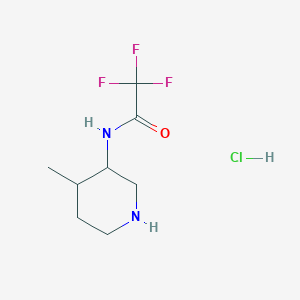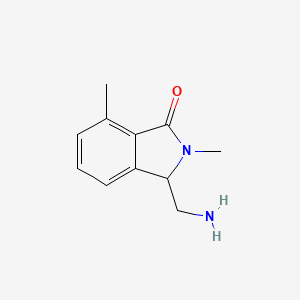
3,7-Diethyl-2,3-dihydro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Diethyl-2,3-dihydro-1H-indole is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound, characterized by its dihydroindole structure with diethyl substitutions at positions 3 and 7, is of interest in both synthetic organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Diethyl-2,3-dihydro-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole structure. For this compound, the starting materials would include a suitable diethyl-substituted ketone and phenylhydrazine.
Industrial Production Methods: Industrial production of this compound may involve optimized Fischer indole synthesis or other catalytic methods to ensure high yield and purity. The use of catalysts such as methanesulfonic acid in methanol under reflux conditions has been reported to give good yields of indole derivatives .
Chemical Reactions Analysis
Types of Reactions: 3,7-Diethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indole-2,3-diones.
Reduction: Reduction reactions can convert it to fully saturated indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Indole-2,3-dione derivatives.
Reduction: Saturated indole derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
3,7-Diethyl-2,3-dihydro-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,7-Diethyl-2,3-dihydro-1H-indole involves its interaction with various molecular targets. The indole ring can interact with enzymes and receptors, influencing biological pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2,3-Dihydro-1H-indole: Lacks the diethyl substitutions, making it less hydrophobic.
3-Ethyl-2,3-dihydro-1H-indole: Has only one ethyl group, leading to different steric and electronic properties.
7-Ethyl-2,3-dihydro-1H-indole: Similar to 3-ethyl derivative but with substitution at a different position.
Uniqueness: 3,7-Diethyl-2,3-dihydro-1H-indole is unique due to its dual ethyl substitutions, which can influence its reactivity, solubility, and biological activity. These substitutions can enhance its interaction with hydrophobic sites in biological targets, potentially increasing its efficacy in certain applications .
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
3,7-diethyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C12H17N/c1-3-9-6-5-7-11-10(4-2)8-13-12(9)11/h5-7,10,13H,3-4,8H2,1-2H3 |
InChI Key |
ZHGYCWQIVAANNP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CNC2=C(C=CC=C12)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{2-[(Morpholin-4-yl)methyl]-1,3-thiazol-4-yl}methanol](/img/structure/B13213802.png)


![{1-[2-Amino-1-(2-fluorophenyl)ethyl]cyclobutyl}methanol](/img/structure/B13213821.png)


![1-{[(Tert-butoxy)carbonyl]amino}-4-propylcyclohexane-1-carboxylic acid](/img/structure/B13213839.png)
![3-Methoxy-4-[(propan-2-yloxy)methyl]aniline](/img/structure/B13213841.png)

![N-[(4-formylphenyl)methyl]propanamide](/img/structure/B13213855.png)
amine](/img/structure/B13213857.png)

